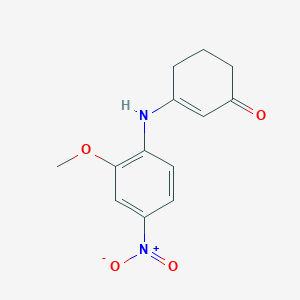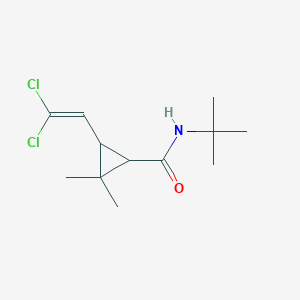
N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and cyclopropane derivatives, which are structurally related to the compound . These derivatives are often key intermediates or end products in the synthesis of bioactive molecules, including pharmaceutical agents and HIV protease inhibitors .
Synthesis Analysis
The synthesis of tert-butyl and cyclopropane derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butanesulfinamide is prepared using catalytic enantioselective methods from tert-butyl disulfide, an inexpensive oil waste by-product . Similarly, the synthesis of 1,2-di-tert-butyl-3,3-dimethylcyclopropene involves specific steps to achieve the desired molecular structure, and its synthesis is complemented by vibrational spectroscopy for structural analysis . The preparation of N-tert-butyldecahydro-3-isoquinoline carboxamide derivatives also involves alkylation reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl and cyclopropane derivatives is often confirmed using spectroscopic methods such as IR, Raman, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of N1,N4-di-tert-butyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide was confirmed by single-crystal X-ray diffraction . The crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined by X-ray analysis, revealing details about its conformation and intermolecular interactions .
Chemical Reactions Analysis
The tert-butyl and cyclopropane derivatives participate in various chemical reactions. For example, tert-butanesulfinamide is used to generate tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . These imines are activated for the addition of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involves acylation, amidogen, and hydroxymethylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and cyclopropane derivatives are characterized using various analytical techniques. The vibrational spectra provide insights into the molecular vibrations and structural elements of the compounds . The crystallographic data, including space group, unit cell dimensions, and conformational analysis, offer detailed information about the solid-state structure of these compounds . These properties are crucial for understanding the behavior of these molecules in different environments and their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of N-tert-butyl groups in facilitating nucleophilic additions and chiral synthesis. These methodologies enable the efficient production of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the compound's role in advancing asymmetric synthesis techniques (Ellman, Owens, & Tang, 2002).
Development of Polyamides
Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol illustrates the application of tert-butyl groups in polymer science. These polyamides exhibit remarkable solubility in polar solvents, excellent thermal stability, and the capacity to form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).
Organocatalysis in Polymerization
Phosphazene bases, such as those containing tert-butyl groups, are highlighted as effective organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. This research opens new avenues for the synthesis of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, presenting significant advancements in the field of polymer chemistry (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).
Radical Reactions and Synthesis
The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through their utility in nucleophilic substitutions and radical reactions. These compounds act as building blocks, enabling modifications through reactions with aromatic amines, alcohols, and through radical-mediated processes, illustrating the broad applicability of tert-butyl-based compounds in creating complex molecular structures (Jasch, Höfling, & Heinrich, 2012).
Propriétés
IUPAC Name |
N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl2NO/c1-11(2,3)15-10(16)9-7(6-8(13)14)12(9,4)5/h6-7,9H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSDHQCITBURAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(C)(C)C)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

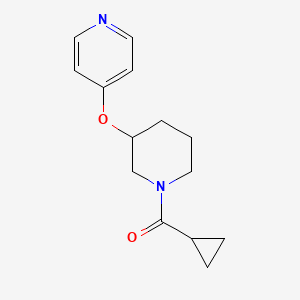
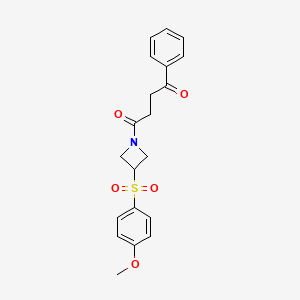

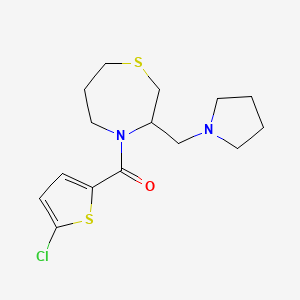
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
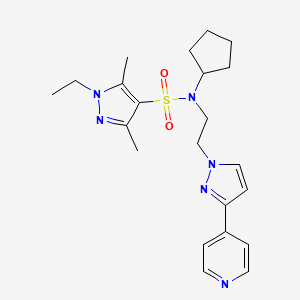
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
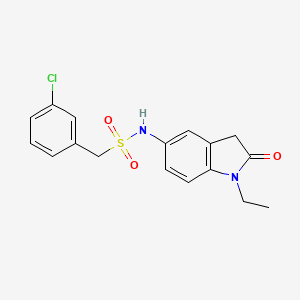
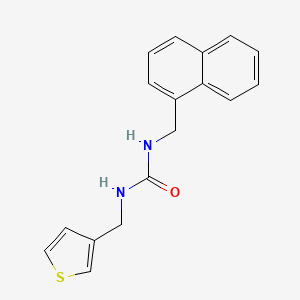
![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)
